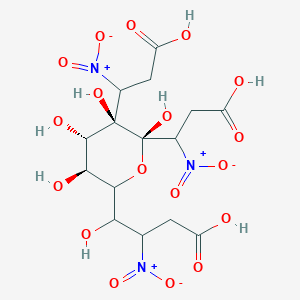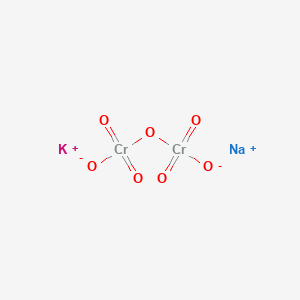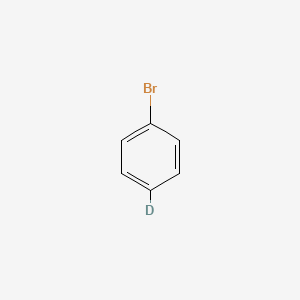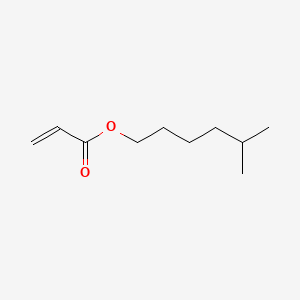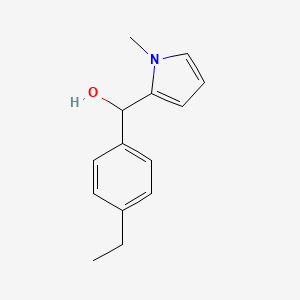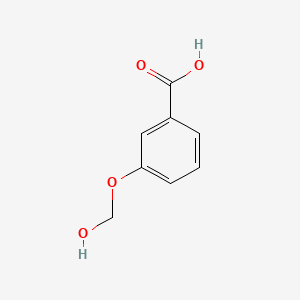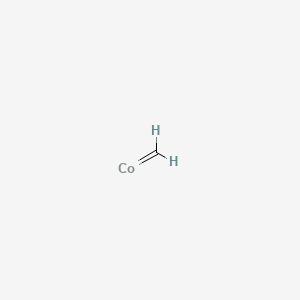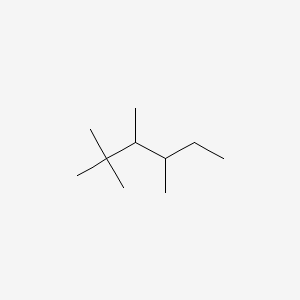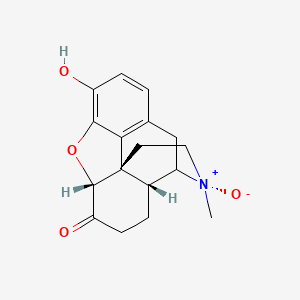
Unii-G34JT73Q32
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydromorphone N-oxide is a derivative of hydromorphone, an opioid analgesic used to treat moderate to severe pain. Hydromorphone N-oxide is a semi-synthetic compound that has been modified to include an N-oxide functional group. This modification can alter the compound’s pharmacological properties, making it a subject of interest in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydromorphone N-oxide can be synthesized through the oxidation of hydromorphone. One common method involves the use of organic per-acids such as perbenzoic acid or peroxyacetic acid in an organic solvent . The reaction typically requires controlled conditions to ensure the selective oxidation of the nitrogen atom without affecting other functional groups.
Industrial Production Methods
Industrial production of hydromorphone N-oxide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydromorphone N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert hydromorphone N-oxide back to hydromorphone or other reduced forms.
Substitution: N-oxide functional group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Organic per-acids such as perbenzoic acid or peroxyacetic acid.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of hydromorphone N-oxide can yield hydromorphone, while substitution reactions can produce a variety of N-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Hydromorphone N-oxide has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including its interactions with opioid receptors.
Industry: Utilized in pharmaceutical quality control and method development.
Wirkmechanismus
Hydromorphone N-oxide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the mu-opioid receptors, which mediate the analgesic effects. The binding of hydromorphone N-oxide to these receptors inhibits the ascending pain pathways, altering the perception and response to pain .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydromorphone: The parent compound, used widely as an opioid analgesic.
Morphine: Another opioid analgesic with a similar mechanism of action.
Oxymorphone: A potent opioid analgesic with higher potency than hydromorphone.
Uniqueness
Hydromorphone N-oxide is unique due to the presence of the N-oxide functional group, which can alter its pharmacological properties compared to other opioids. This modification can affect its potency, duration of action, and side effect profile, making it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
109648-80-8 |
|---|---|
Molekularformel |
C17H19NO4 |
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
(3S,4aR,7aR,12bS)-9-hydroxy-3-methyl-3-oxido-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one |
InChI |
InChI=1S/C17H19NO4/c1-18(21)7-6-17-10-3-5-13(20)16(17)22-15-12(19)4-2-9(14(15)17)8-11(10)18/h2,4,10-11,16,19H,3,5-8H2,1H3/t10-,11?,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
XDOZFXQPRPKZLY-SOAXVXAKSA-N |
Isomerische SMILES |
C[N@@+]1(CC[C@]23[C@@H]4C1CC5=C2C(=C(C=C5)O)O[C@H]3C(=O)CC4)[O-] |
Kanonische SMILES |
C[N+]1(CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(=O)CC4)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



